molecular formula C11H13NO2 B12094474 2-[3-(Azetidin-3-yl)phenyl]acetic acid

2-[3-(Azetidin-3-yl)phenyl]acetic acid

Cat. No.: B12094474
M. Wt: 191.23 g/mol
InChI Key: LBZGNUIBCPEJDY-UHFFFAOYSA-N
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Description

2-[3-(Azetidin-3-yl)phenyl]acetic acid is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenylacetic acid moiety. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Azetidin-3-yl)phenyl]acetic acid can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Azetidin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to its saturated form.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted phenylacetic acid derivatives .

Scientific Research Applications

2-[3-(Azetidin-3-yl)phenyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Azetidin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenylacetic acid moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
  • 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
  • Polysubstituted 2-azetidinones

Uniqueness

2-[3-(Azetidin-3-yl)phenyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the azetidine ring and the phenylacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[3-(azetidin-3-yl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)

InChI Key

LBZGNUIBCPEJDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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